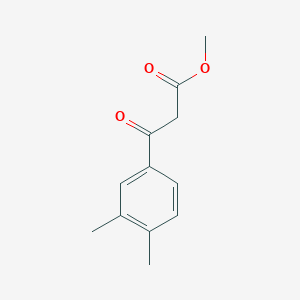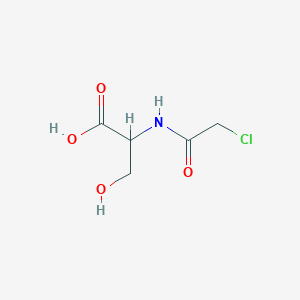
Chloroacetyl-DL-serine
Descripción general
Descripción
Chloroacetyl-DL-serine is an organic compound with the molecular formula C5H8ClNO4 . It is part of a collection of rare and unique chemicals provided for early discovery researchers .
Molecular Structure Analysis
The linear formula of Chloroacetyl-DL-serine is C5H8ClNO4 . It has a molecular weight of 181.577 . More detailed structural information or analysis is not available in the retrieved data.Physical And Chemical Properties Analysis
Chloroacetyl-DL-serine is a white crystalline powder . It has a density of 1.501g/cm³ . Its melting point is 122 °C, and it has a boiling point of 493.7°C at 760 mmHg . It has a very faint turbidity in water solubility .Aplicaciones Científicas De Investigación
Antitumor Activity
Chloroacetyl-DL-serine has demonstrated notable antitumor properties. Research by Levi, Blondal, and Lozinski (1960) revealed that the sodium salt of N-dichloroacetyl-DL-serine significantly suppressed the growth of sarcoma-37 in mice, leading to complete tumor regression without toxicity at high doses (Levi, Blondal, & Lozinski, 1960). Another study by the same authors indicated that the antitumor activity might stem from a metabolic product of N-dichloroacetyl serine, suggesting an enzymatically controlled shift in the compound's structure within the body (Levi, Weed, Laflamme, & Koller, 1961).
Crystal Growth and Characterization
Chloroacetyl-DL-serine has been studied for its crystal growth properties. Ramachandran and Natarajan (2005) crystallized DL-serine in silica gel, conducting various characterizations like density determination, X-ray powder diffraction, Fourier transform infrared spectroscopic studies, and thermogravimetric analysis (Ramachandran & Natarajan, 2005).
Role in Synthesizing Other Compounds
Chloroacetyl-DL-serine plays a significant role in synthesizing other non-protein amino acids and chiral intermediates. Huang Xue-mei (2012) reviewed various synthetic methods of DL-serine from different starting materials, highlighting its wide application in pharmacetical, food, and cosmetic industries (Huang Xue-mei, 2012).
Peptide Synthesis
Chloroacetyl-DL-serine is also involved in peptide synthesis. OkawaKenzi (1956) reported the preparation of optically active O-Benzyl-L-serine and DL-Serine peptides, showcasing its utility as a starting material in peptide syntheses (OkawaKenzi, 1956).
Therapeutic Potential in Schizophrenia and Depression
Chloroacetyl-DL-serine may have implications in the treatment of schizophrenia and depression. MacKay et al. (2019) explored the role of D-serine, a variant of serine, as a potential therapeutic agent and biomarker for these mental health conditions (MacKay et al., 2019).
Enzymatic Research
The compound has been used in studies on enzymes like serine alkaline protease. Research by Adinarayana, Ellaiah, and Prasad (2003) focused on the purification and characterization of thermostable serine alkaline protease from Bacillus subtilis, demonstrating the enzyme's stability and potential applications (Adinarayana, Ellaiah, & Prasad, 2003).
Serine in Cancer Metabolism
Studies have also explored the role of serine in cancer metabolism. Yang and Vousden (2016) highlighted serine's crucial contributions to metabolic processes important for the growth and survival of proliferating cancer cells (Yang & Vousden, 2016).
Analytical and Spectroscopic Studies
Chloroacetyl-DL-serine has been the subject of various analytical and spectroscopic studies. Lee and Box (1973) investigated the primary products formed by ionizing radiation in DL-serine crystals, providing insights into the compound's behavior under such conditions (Lee & Box, 1973).
Peptidization Dynamics
The dynamics of peptidization of serine have also been a topic of research. Godziek et al. (2016) compared the peptidization dynamics of different serine enantiomers, offering valuable insights into its biochemical behavior (Godziek, Maciejowska, Sajewicz, & Kowalska, 2016).
Mecanismo De Acción
While the specific mechanism of action for Chloroacetyl-DL-serine is not provided in the retrieved data, it’s worth noting that its component, D-serine, plays a role in cell growth and development (cellular proliferation) . D-serine is also a key signaling molecule utilized by neurons and astroglia in the mammalian central nervous system .
Safety and Hazards
Direcciones Futuras
Chloroacetyl-DL-serine is mainly used to synthesize and study other pharmaceutical compounds, such as antibacterial drugs and anti-cancer drugs . It can also be used as a reagent for biochemical research . The future directions of Chloroacetyl-DL-serine could involve further exploration of its potential applications in various fields of study.
Propiedades
IUPAC Name |
2-[(2-chloroacetyl)amino]-3-hydroxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO4/c6-1-4(9)7-3(2-8)5(10)11/h3,8H,1-2H2,(H,7,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCJRDDJGFXEAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC(=O)CCl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloroacetyl-DL-serine | |
CAS RN |
80174-65-8, 67206-28-4 | |
| Record name | NSC163127 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163127 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chloroacetyl-DL-serine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



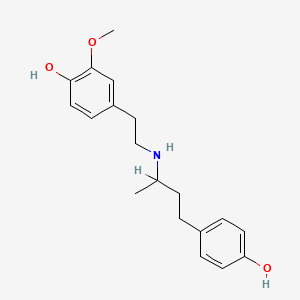

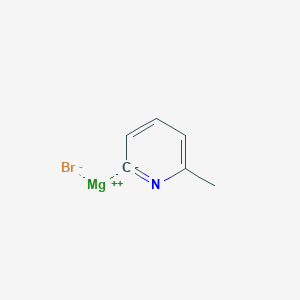

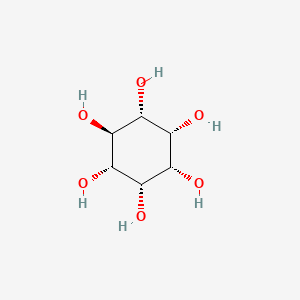
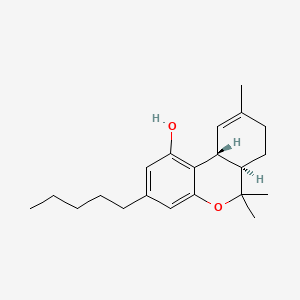

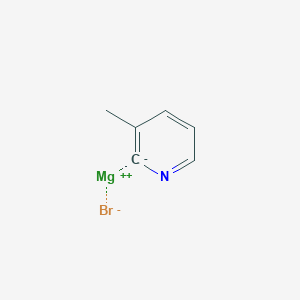

![2-Propanol, 1-(4-ethylphenoxy)-3-[(1-methylethyl)amino]-](/img/structure/B3416193.png)


![4-[4-(4-Nitrophenoxy)phenyl]thiazol-2-ylamine](/img/structure/B3416209.png)
